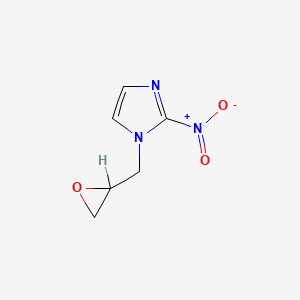

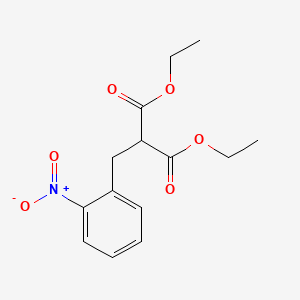

1-(2,3-エポキシプロピル)-2-ニトロイミダゾール

概要

説明

1-(2,3-Epoxypropyl)-2-nitroimidazole is a compound that falls within the broader class of 2-nitroimidazole derivatives. These compounds are of significant interest due to their potential as radiosensitizers, which are agents that make cancer cells more susceptible to radiation therapy. The radiosensitizing properties of these compounds are particularly effective in hypoxic mammalian cells, which are often resistant to radiation due to a lack of oxygen .

Synthesis Analysis

The synthesis of 2-nitroimidazole derivatives often involves the use of epoxides as key intermediates. For instance, the synthesis of 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, a related compound, was achieved by condensing the trimethylsilyl derivative of 2-nitroimidazole with a brominated sugar derivative in the presence of mercuric cyanide . Another approach for synthesizing functionalized 2-aminoimidazole derivatives, which are structurally related to 1-(2,3-Epoxypropyl)-2-nitroimidazole, involves a three-component domino reaction of α-nitroepoxides with cyanamide and amines under mild conditions . These methods highlight the versatility of nitroimidazole chemistry and the potential for creating a wide array of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives can vary significantly depending on the substituents attached to the imidazole ring. For example, the crystal structure of 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole shows that the nitro group is almost coplanar with the imidazole plane, which can influence the compound's reactivity and interaction with biological targets . The presence of different substituents can also lead to variations in the crystallization behavior, as seen with compounds crystallizing with multiple molecules in the asymmetric unit .

Chemical Reactions Analysis

The chemical reactivity of 2-nitroimidazole derivatives is often associated with their bioreductive properties. For instance, the 2-nitroimidazol-5-ylmethyl group has been shown to be a potential prodrug system, where reductive conditions can trigger the release of active drugs such as 5-bromoisoquinolinone . This reactivity is particularly relevant in hypoxic conditions, such as those found in certain tumor environments, where the reduction of nitro groups to amino groups can occur, leading to the activation of the prodrug .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitroimidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, crystallization behavior, and ability to form hydrogen bonds. For example, the introduction of hydroxyaminoalkyl groups into the nitroimidazole structure has been used to synthesize potential radiosensitizers, and these modifications can impact the compound's toxicity and efficacy as a radiosensitizer . Additionally, the incorporation of fluorescent side chains into the 1-substituent of 2-nitroimidazoles has been explored to create bioreductive fluorescent markers for hypoxic cells, demonstrating the versatility of these compounds in biomedical applications .

科学的研究の応用

導電性ポリマー

1-(2,3-エポキシプロピル)-2-ニトロイミダゾール: は、導電性ポリマーの合成に使用できます。これらのポリマーは、その電気伝導率が高く、半導体または金属に匹敵することがあります。 それらは、電子機器や光学機器、センサー、発光ダイオード(OLED)、コンデンサー、メモリデバイスのコンポーネントとして使用されます .

食品接触材料

この化合物は、食品接触用に意図された材料の安全性評価にも関連しています。これは、ガラス繊維強化プラスチックの製造で使用されるガラス繊維のサイジング剤の成分として役立ちます。 これらの材料は、長期保管容器やキッチン用品など、さまざまな用途で見られます .

自己組織化と表面挙動

研究によると、1-(2,3-エポキシプロピル)-2-ニトロイミダゾールのような化合物は、生体分子の自己組織化と表面挙動に影響を与える可能性があります。 これは、生体適合性材料の開発や、溶媒中の複雑な親油性部分の研究において特に重要です .

高分子化学

高分子化学では、1-(2,3-エポキシプロピル)-2-ニトロイミダゾールは、化学的および電気化学的重合プロセスに関与する可能性があります。 これは、幅広い産業用途での使用に適した特定の特性を持つポリマーを作成するために不可欠です .

遺伝毒性研究

エポキシ化合物の遺伝毒性ポテンシャルにより、1-(2,3-エポキシプロピル)-2-ニトロイミダゾールは遺伝毒性研究の候補となります。 これらの研究は、新素材の安全性と環境への影響を理解するために不可欠です .

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “1-(2,3-Epoxypropyl)-2-nitroimidazole” would depend on its potential applications. Given the presence of the reactive epoxy group and the biologically active nitroimidazole group, it could be interesting to explore its use in the development of new pharmaceuticals or materials .

特性

IUPAC Name |

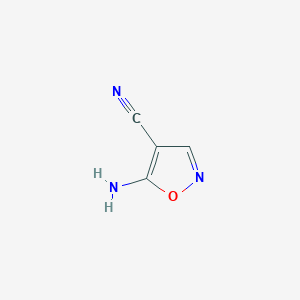

2-nitro-1-(oxiran-2-ylmethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFMSLVOHQZYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C=CN=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319241 | |

| Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13551-90-1 | |

| Record name | NSC342688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13551-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)